![molecular formula C19H14ClNO B14228157 ([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide CAS No. 629643-29-4](/img/structure/B14228157.png)
([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide: is an organic compound that features a biphenyl structure with a methanimine N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide typically involves the reaction of 4-biphenylamine with 3-chlorobenzaldehyde under specific conditions to form the corresponding Schiff base. This Schiff base is then oxidized using an appropriate oxidizing agent to yield the N-oxide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to the corresponding Schiff base or further to the amine.
Substitution: The biphenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine: In medicine, ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide could be explored for its therapeutic potential. Research may focus on its efficacy and safety as a drug candidate.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine: This compound lacks the N-oxide functional group and may have different chemical and biological properties.
([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)methanimine N-oxide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide is unique due to the presence of both the biphenyl structure and the N-oxide functional group. This combination imparts specific chemical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
629643-29-4 |
|---|---|
Fórmula molecular |
C19H14ClNO |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-(4-phenylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14ClNO/c20-18-7-4-8-19(13-18)21(22)14-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H |
Clave InChI |
YNXMBGVWRZGQTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=[N+](C3=CC(=CC=C3)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


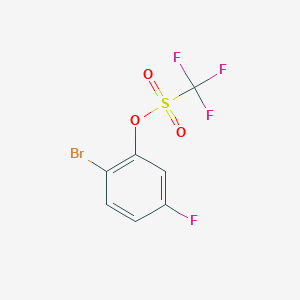
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
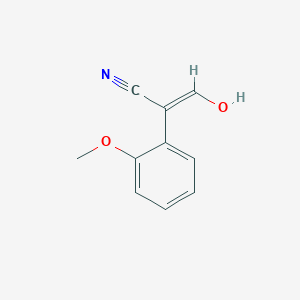

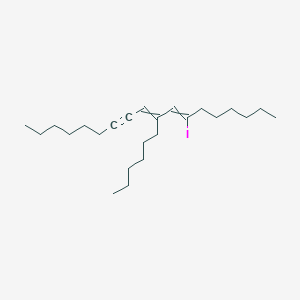
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
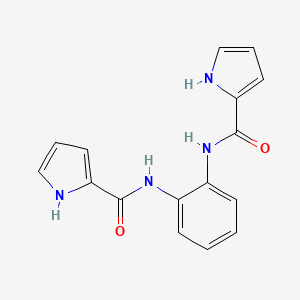
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
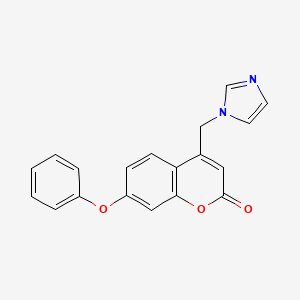
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)

![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)

